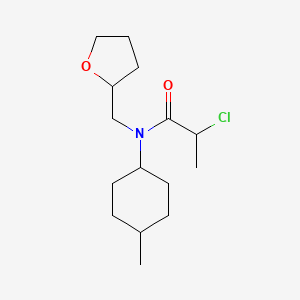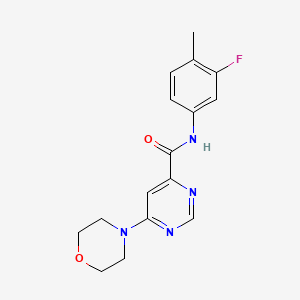
N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide and related compounds primarily stems from their potential in medicinal chemistry, particularly as inhibitors or active agents against various biological targets. These compounds are often explored for their antitumor, antiproliferative, and enzyme inhibitory activities, leveraging the structural features of the pyrimidine ring and morpholine moiety for specific biological interactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate. These methods emphasize the versatility and adaptability of synthetic routes to produce structurally complex and biologically relevant molecules (Hao et al., 2017).
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular conformation and potential interaction sites of these compounds. X-ray crystallography has been employed to elucidate the three-dimensional structures, revealing interactions such as hydrogen bonding that may contribute to their biological activity. This structural information is vital for the design of compounds with enhanced biological efficacy (Zhou et al., 2021).
Chemical Reactions and Properties
These compounds participate in reactions characteristic of their functional groups. The presence of the carboxamide moiety, for example, can lead to interactions with proteins through hydrogen bonding and dipole-dipole interactions, which is significant in the context of drug design and biological activity. Such functionalities enable the compounds to engage in chemical reactions that modify their structure and potentially their biological activities (Lu et al., 2017).
科学的研究の応用
Synthesis and Chemical Properties
Chemical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis processes often involve cross-coupling reactions and are essential for creating intermediates used in pharmaceuticals (Qiu et al., 2009).
Biological Activity and Applications
Research on fluorinated pyrimidines highlights their significance in treating cancer. For instance, 5-Fluorouracil, a widely used fluorinated pyrimidine, is pivotal in cancer treatment, emphasizing the importance of such compounds in chemotherapy (Gmeiner, 2020). Similarly, the study of fluorescent chemosensors, including those based on 4-methyl-2,6-diformylphenol, for detecting various analytes, demonstrates the utility of structurally complex molecules in sensing and diagnostic applications (Roy, 2021).
Drug Design and Pharmacology
The design and pharmacological evaluation of compounds, such as copper(II) complexes with anti-inflammatory properties and interaction with biological molecules like DNA, showcase the potential of structurally related compounds in drug development and therapeutic applications (Šimunková et al., 2019).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photosensitizers for solar cells. The incorporation of these heterocyclic compounds into π-extended conjugated systems is crucial for creating novel materials with desirable electroluminescent properties (Lipunova et al., 2018).
作用機序
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLCGIOVSLKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)
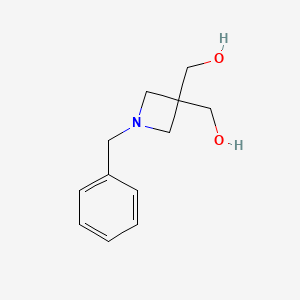

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)
![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)
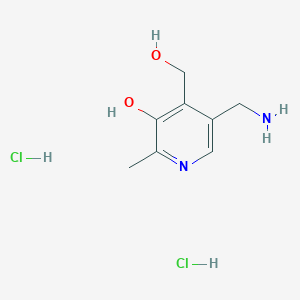
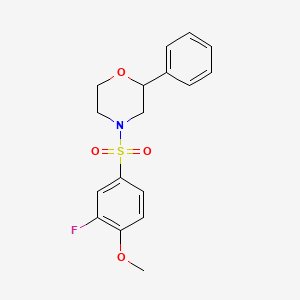
![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
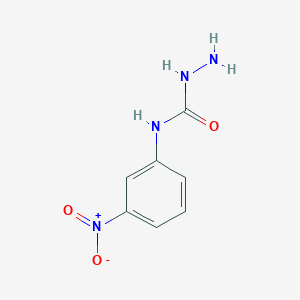
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
